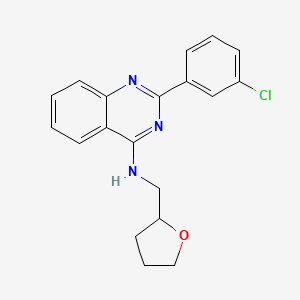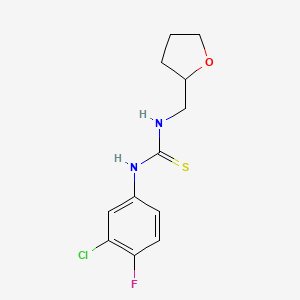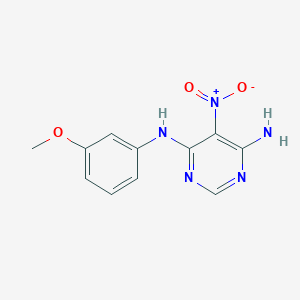
2-(3-chlorophenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinazolinamine
説明
2-(3-chlorophenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinazolinamine, also known as TQ, is a synthetic compound that has been extensively studied for its potential therapeutic applications. TQ has been found to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-oxidant properties. In
作用機序
The exact mechanism of action of 2-(3-chlorophenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinazolinamine is not fully understood. However, it is believed that 2-(3-chlorophenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinazolinamine exerts its anti-cancer effects through a variety of mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and suppression of angiogenesis. 2-(3-chlorophenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinazolinamine has also been found to inhibit the activation of nuclear factor-kappaB (NF-kappaB), a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
2-(3-chlorophenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinazolinamine has been found to exhibit a wide range of biochemical and physiological effects. 2-(3-chlorophenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinazolinamine has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and inducible nitric oxide synthase (iNOS). 2-(3-chlorophenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinazolinamine has also been found to modulate the expression of several genes involved in inflammation, cell proliferation, and apoptosis.
実験室実験の利点と制限
One of the main advantages of 2-(3-chlorophenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinazolinamine is its potent anti-cancer activity. 2-(3-chlorophenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinazolinamine has been found to exhibit anti-cancer activity against a variety of cancer cell lines at concentrations that are non-toxic to normal cells. This makes 2-(3-chlorophenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinazolinamine a promising candidate for the development of anti-cancer drugs.
However, one of the limitations of 2-(3-chlorophenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinazolinamine research is the lack of clinical studies. Most of the studies on 2-(3-chlorophenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinazolinamine have been conducted in vitro or in animal models. Further studies are needed to determine the safety and efficacy of 2-(3-chlorophenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinazolinamine in humans.
将来の方向性
There are several future directions for 2-(3-chlorophenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinazolinamine research. One area of interest is the development of 2-(3-chlorophenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinazolinamine-based anti-cancer drugs. Several 2-(3-chlorophenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinazolinamine derivatives have been synthesized and tested for their anti-cancer activity. These derivatives may have improved pharmacokinetic and pharmacodynamic properties compared to 2-(3-chlorophenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinazolinamine.
Another area of interest is the use of 2-(3-chlorophenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinazolinamine in combination with other anti-cancer drugs. 2-(3-chlorophenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinazolinamine has been found to enhance the efficacy of chemotherapy and radiation therapy. Further studies are needed to determine the optimal combination and dosing regimen.
Conclusion:
In conclusion, 2-(3-chlorophenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinazolinamine is a synthetic compound that has been extensively studied for its potential therapeutic applications. 2-(3-chlorophenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinazolinamine exhibits anti-cancer, anti-inflammatory, and anti-oxidant properties. 2-(3-chlorophenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinazolinamine has been found to inhibit the activity of several enzymes and modulate the expression of several genes involved in inflammation, cell proliferation, and apoptosis. 2-(3-chlorophenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinazolinamine has several advantages for lab experiments, including its potent anti-cancer activity. However, further studies are needed to determine the safety and efficacy of 2-(3-chlorophenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinazolinamine in humans.
科学的研究の応用
2-(3-chlorophenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinazolinamine has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is in the treatment of cancer. 2-(3-chlorophenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinazolinamine has been found to exhibit potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, prostate, and colon cancer. 2-(3-chlorophenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinazolinamine has also been found to enhance the efficacy of chemotherapy and radiation therapy.
In addition to its anti-cancer properties, 2-(3-chlorophenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinazolinamine has been found to exhibit anti-inflammatory and anti-oxidant properties. 2-(3-chlorophenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinazolinamine has been shown to reduce inflammation in animal models of arthritis and asthma. 2-(3-chlorophenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinazolinamine has also been found to protect against oxidative stress and lipid peroxidation.
特性
IUPAC Name |
2-(3-chlorophenyl)-N-(oxolan-2-ylmethyl)quinazolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O/c20-14-6-3-5-13(11-14)18-22-17-9-2-1-8-16(17)19(23-18)21-12-15-7-4-10-24-15/h1-3,5-6,8-9,11,15H,4,7,10,12H2,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBTNVMZRDIIANW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=NC(=NC3=CC=CC=C32)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24796528 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-benzyl-2-({4-methyl-5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4133750.png)
![N-(3-{2-[(4-bromophenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B4133754.png)

![6-(1,3-benzodioxol-5-yl)-3-phenyl-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4133763.png)
![3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B4133770.png)
![10-(2,3-dimethoxyphenyl)-5-nitro-9-azatetracyclo[10.2.1.0~2,11~.0~3,8~]pentadeca-3,5,7-triene](/img/structure/B4133773.png)


![2-({4-allyl-5-[(2-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(4-nitrophenyl)acetamide](/img/structure/B4133795.png)
![3,4-dichloro-N-{1-[5-({2-[(4-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4133798.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide](/img/structure/B4133806.png)
![2-({4-ethyl-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2-methyl-4-nitrophenyl)acetamide](/img/structure/B4133815.png)
![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-4-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B4133820.png)
![N-benzyl-2-({5-[3-(4-methoxyphenyl)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4133830.png)